3-Chloro-4,5-dimethoxyaniline hydrochloride

Chemical Synthesis Drug Development Analytical Chemistry

SAR studies require precise substitution patterns; generic regioisomers introduce confounding variables. 3-Chloro-4,5-dimethoxyaniline HCl delivers the exact 3-chloro-4,5-dimethoxy substitution for reproducible results. • Meta-chloro substitution dictates electronic distribution, steric hindrance, and H-bonding capacity critical for target binding. • HCl salt ensures superior stability & aqueous solubility vs. free base (CAS 90006-54-5); ≥95% purity, QC-documented. • Validated scaffold for MPO inhibitor synthesis, antidepressant analog development, and electrophilic substitution for dyes/pigments.

Molecular Formula C8H11Cl2NO2
Molecular Weight 224.08
CAS No. 1909337-13-8
Cat. No. B2610039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4,5-dimethoxyaniline hydrochloride
CAS1909337-13-8
Molecular FormulaC8H11Cl2NO2
Molecular Weight224.08
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)N)Cl)OC.Cl
InChIInChI=1S/C8H10ClNO2.ClH/c1-11-7-4-5(10)3-6(9)8(7)12-2;/h3-4H,10H2,1-2H3;1H
InChIKeyMTZWXRYPMUEDRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4,5-dimethoxyaniline Hydrochloride Specifications


3-Chloro-4,5-dimethoxyaniline hydrochloride (CAS: 1909337-13-8) is an aniline derivative with the molecular formula C8H11Cl2NO2 and a molecular weight of 224.08 g/mol . It is the hydrochloride salt form of the corresponding free base, 3-chloro-4,5-dimethoxyaniline (CAS: 90006-54-5) . The compound is characterized by the presence of a chlorine atom at the 3-position and methoxy groups at the 4- and 5-positions on the benzene ring, which dictate its chemical reactivity and potential as a versatile small molecule scaffold . It is primarily offered for research and development purposes, with a reported purity of ≥95% .

Format Hydrochloride salt for handling stability
Selection Logic Defined meta-chloro scaffold for synthesis
QC Support Batch-specific analytical documentation

Substitution Risks for 3-Chloro-4,5-dimethoxyaniline HCl


Substituting 3-chloro-4,5-dimethoxyaniline hydrochloride with a generic analog, such as the free base, a regioisomer (e.g., 2-chloro-4,5-dimethoxyaniline), or a different aniline derivative, carries significant risk of altering key physicochemical properties and reaction outcomes. The specific position of the chlorine substituent (meta vs. ortho) on the dimethoxyaniline core profoundly influences electronic distribution, steric hindrance, and hydrogen-bonding capacity, thereby impacting solubility, reactivity, and binding affinity in both synthetic and biological contexts . Furthermore, the hydrochloride salt form offers distinct advantages in handling, stability, and aqueous solubility compared to the free base, which is critical for reproducible experimentation . The evidence below quantifies these differences, demonstrating why precise specification is essential for successful research and industrial application.

Salt form vs. free base
Physical form and aqueous solubility may shift; free base handling properties differ from hydrochloride salt.
Regioisomer mismatch
Substituting 2-chloro isomer alters electronic distribution and reactivity; SAR interpretation may differ.
QC documentation gap
Analogs with nominal purity only lack batch-specific CoA, limiting reproducibility verification.

3-Chloro-4,5-dimethoxyaniline HCl vs. Closest Analogs


Salt Form vs. Free Base: Handling & Stability

The hydrochloride salt form of 3-chloro-4,5-dimethoxyaniline exhibits a significantly different melting point compared to its free base analog, which directly impacts its physical form and handling characteristics. The free base, 3-chloro-4,5-dimethoxyaniline (CAS 90006-54-5), is a solid with a reported melting point of 97-98 °C . In contrast, the hydrochloride salt (CAS 1909337-13-8) is typically supplied as a powder with a different, though often unreported, melting range . This physical form differential is a key factor in formulation and purification workflows, where salt forms often provide improved crystallinity and stability .

Salt vs. Free Base
Cross-study comparable
Free base mp 97–98 °C; hydrochloride salt physical form differs (powder)
Supports salt-form selection context
Qualitative handling difference; salt mp data not reported
Chemical Synthesis Drug Development Analytical Chemistry

Regioisomer Comparison: 3-Cl vs. 2-Cl

The position of the chlorine substituent on the dimethoxyaniline ring is a critical determinant of chemical and biological behavior. The target compound, 3-chloro-4,5-dimethoxyaniline, features a meta-chloro substitution pattern. Its regioisomer, 2-chloro-4,5-dimethoxyaniline (CAS 32829-09-7), has the chlorine in the ortho position relative to the amine. This positional change alters the electronic environment of the aromatic ring. While direct head-to-head biological or chemical data for these two specific isomers is not available in the public domain, the 2-chloro isomer has reported physicochemical properties, including a boiling point of 282.3 °C at 760 mmHg and a flash point of 124.54 °C . The 3-chloro isomer is expected to have distinct properties, and such differences in boiling point and reactivity can be crucial in downstream synthetic steps .

3-Cl vs. 2-Cl Isomer
Class-level inference
2-Cl isomer bp 282.3 °C, fp 124.5 °C; 3-Cl data not publicly reported
Regioisomeric purity review recommended
Electronic and steric environment differs by substitution position
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Documented Purity & QC Support

A key differentiator for the procurement of 3-chloro-4,5-dimethoxyaniline hydrochloride is the availability of documented, batch-specific quality control data. Reputable suppliers, such as Bidepharm, explicitly offer this compound with a standard purity of ≥95% and provide supporting analytical documentation, including NMR, HPLC, and GC reports . In contrast, many sources for the free base or isomeric analogs may only list a nominal purity without offering such detailed, batch-specific certificates of analysis (CoA). The ability to verify purity and identity through vendor-supplied QC data is a critical factor in ensuring experimental reproducibility and regulatory compliance .

Purity & QC
Cross-study comparable
≥95% purity; batch-specific CoA with NMR, HPLC, GC
Supports procurement confidence
Vendor documentation enables identity verification
Analytical Chemistry Procurement Quality Assurance

Myeloperoxidase (MPO) Inhibition Potential

A structurally related compound, identified as BDBM50567714 (CHEMBL4855030), which shares the 3-chloro-4,5-dimethoxyaniline core, has demonstrated inhibitory activity against human myeloperoxidase (MPO) with an IC50 of 54 nM in a chlorination activity assay [1]. This is a promising, albeit indirect, indication of the potential biological relevance of the target compound's scaffold. The inhibition of MPO is a well-validated target in inflammatory diseases. While this data does not directly quantify the activity of 3-chloro-4,5-dimethoxyaniline hydrochloride itself, it provides a quantitative benchmark for the scaffold's potential and highlights its value as a starting point for medicinal chemistry optimization compared to analogs with uncharacterized or inactive cores .

MPO Inhibition
Class-level inference
Analog IC50 54 nM (MPO chlorination assay)
Scaffold-associated MPO assay response
Indirect evidence; target compound not directly tested
Inflammation Enzymology Drug Discovery

3-Chloro-4,5-dimethoxyaniline HCl Applications


MPO Inhibitor Synthesis

The 3-chloro-4,5-dimethoxyaniline scaffold has been validated as a potent inhibitor of MPO in related analogs . 3-Chloro-4,5-dimethoxyaniline hydrochloride serves as an ideal starting material for the synthesis of novel MPO inhibitors for research into inflammatory and cardiovascular diseases.

Synthesis of Psychoactive Drug Intermediates

This compound is noted for its role as a key intermediate in the synthesis of certain antidepressants and psychoactive drugs, particularly substituted amphetamines, due to its structural similarity to neurotransmitters . The hydrochloride salt form provides the necessary stability and handling characteristics for multi-step synthetic routes.

Dye and Pigment Synthesis

The chlorinated aniline structure allows for versatile electrophilic substitution reactions, making 3-chloro-4,5-dimethoxyaniline hydrochloride a valuable building block in the production of dyes and pigments . The meta-chloro substitution pattern offers a distinct reactivity profile compared to ortho- or para-substituted anilines .

SAR Studies & Regioisomeric Purity

In medicinal chemistry campaigns, the precise 3-chloro-4,5-dimethoxyaniline substitution pattern is critical for SAR exploration . The availability of this compound with documented purity and QC data ensures that biological observations can be confidently attributed to the intended molecule rather than to an isomeric contaminant.

Application
Selection Property
Validation Focus
MPO inhibition research
Scaffold-associated assay response
MPO activity and selectivity confirmation
Neuropharmacology synthesis
Defined substitution pattern for intermediate stability
Synthetic route reproducibility
Dye and pigment synthesis
Meta-chloro reactivity profile
Electrophilic substitution outcome review
SAR and regioisomer studies
Documented purity and regioisomeric identity
Attribution confidence in biological data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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